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Compound of Interest

Compound Name: Cephaibol B

Cat. No.: B15560435

For Immediate Release

[City, State] — [Date] — An in-depth technical guide detailing the physical and chemical
properties of Cephaibol B, a peptaibol antibiotic, has been compiled for researchers,
scientists, and drug development professionals. This document provides a comprehensive
overview of the compound's characteristics, supported by tabulated quantitative data, detailed
experimental protocols, and visual representations of its biological interactions.

Core Physical and Chemical Properties

Cephaibol B, a natural product isolated from the fungus Acremonium tubakii, possesses a
complex molecular structure that dictates its unique physicochemical characteristics. Key
properties are summarized below, providing a foundational understanding for its handling,
formulation, and mechanism of action studies.

Table 1: Physical and Chemical Properties of Cephaibol B
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Property Value Reference
CAS Number 304911-39-5 N/A
Molecular Formula Cs3H129N17020 [1]
Molecular Weight 1685.04 g/mol N/A
Mass (Daltons) 1683.959979528 Da [1]
Data not available in searched
Melting Point literature. Peptides often N/A
decompose before melting.[2]
As a peptaibol with a high
content of non-polar amino
acids, Cephaibol B is expected
to be poorly soluble in water
and more soluble in organic
Solubility solvents such as dimethyl N/A

sulfoxide (DMSO), methanol,
and isopropanol.[1][3] Specific
quantitative solubility data is
not readily available in the

searched literature.

Spectroscopic Profile

The structural elucidation of Cephaibol B has been primarily achieved through a combination

of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).[4]

Table 2: Spectroscopic Data Summary for Cephaibol B
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Technique Description Key Findings/Data
While specific chemical shift
) ) ) data for Cephaibol B is not
Provides information on the o _
) ) detailed in the available
1H NMR chemical environment of ]
literature, 2D-NMR
hydrogen atoms. ) ) ]
experiments were crucial for its
structural characterization.[4]
Provides information on the Detailed 3C NMR data for
13C NMR carbon skeleton of the Cephaibol B is not available in

molecule.

the searched literature.

IR Spectroscopy

Identifies functional groups

present in the molecule.

Specific IR absorption bands
for Cephaibol B are not
detailed in the available
literature. General peptaibol
spectra exhibit characteristic

amide | and Il bands.

Mass Spectrometry

Determines the molecular
weight and fragmentation

pattern.

The structure of Cephaibol B
was characterized by mass
spectrometric sequencing.[4]
The exact mass is
1683.959979528 daltons.[1]

Experimental Protocols

The characterization of Cephaibol B involves a series of sophisticated experimental

procedures. Below are detailed methodologies based on standard practices for peptaibol

analysis.

Isolation and Purification

Cephaibol B is isolated from the fermentation broth of Acremonium tubakii DSM 12774. A

general protocol involves:

o Extraction: The culture filtrate is extracted with a suitable organic solvent, such as ethyl

acetate, to partition the peptaibols from the aqueous medium.
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o Chromatography: The crude extract is then subjected to multiple rounds of chromatographic
separation. This typically includes:

o Adsorption Chromatography: Using silica gel with a gradient of solvents (e.g., chloroform-
methanol) to separate compounds based on polarity.

o Size-Exclusion Chromatography: Employing resins like Sephadex LH-20 to separate
molecules based on size.

o High-Performance Liquid Chromatography (HPLC): A final purification step using a
reverse-phase column (e.g., C18) with a gradient of acetonitrile in water to yield pure
Cephaibol B.[5]

Structural Elucidation

The determination of the complex structure of Cephaibol B relies on the following
spectroscopic methods:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A few milligrams of purified Cephaibol B are dissolved in a
deuterated solvent (e.g., CDCls or DMSO-ds).

o Data Acquisition: A suite of 1D (*H, 13C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC)
NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or
higher).

o Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals
and to establish through-bond and through-space correlations, which allows for the
determination of the amino acid sequence and the three-dimensional conformation of the
peptide.

e Mass Spectrometry (MS):

o Sample Preparation: The purified peptide is dissolved in a suitable solvent, often with the
addition of a matrix for techniques like MALDI.
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o lonization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) are commonly used to generate gas-phase ions of the peptide.

o Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the
molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce
fragmentation of the peptide backbone, and the resulting fragment ions are analyzed to

deduce the amino acid sequence.[6]

Biological Activity and Signaling Pathway

While specific signaling pathway studies for Cephaibol B are not extensively documented,
research on the closely related Cephaibol A provides significant insights. Cephaibol A has been
shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7] This pathway

is a critical regulator of programmed cell death.
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Caption: Mitochondrial apoptosis pathway potentially induced by Cephaibol B.

The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and the
downregulation of the anti-apoptotic protein Bcl-2. This shift in balance leads to the
permeabilization of the outer mitochondrial membrane and the release of cytochrome c.
Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell
death. Additionally, Cephaibol A has been observed to increase the accumulation of reactive
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oxygen species (ROS), which can further contribute to mitochondrial dysfunction and
apoptosis.[7]

This technical guide serves as a valuable resource for the scientific community, consolidating
the current knowledge on Cephaibol B and providing a framework for future research and
development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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